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Compound of Interest

Compound Name: ETP-46464

Cat. No.: B607384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ETP-46464, a potent inhibitor

of the Ataxia-telangiectasia mutated (ATM)- and Rad3-related (ATR) kinase. ETP-46464 has

garnered significant interest in cancer research due to its ability to induce synthetic lethality in

cancer cells with specific genetic backgrounds, particularly those with deficiencies in the p53

tumor suppressor pathway. This guide details its chemical structure, physicochemical

properties, mechanism of action, and key experimental findings and protocols.

Chemical Structure and Physicochemical Properties
ETP-46464 is a cell-permeable, quinoline-containing heterotricyclic compound. Its chemical

identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of ETP-46464
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Identifier Value

IUPAC Name

2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2H-

[1]oxazino[5,4-c]quinolin-1(4H)-

yl)phenyl)propanenitrile[2]

CAS Number 1345675-02-6[2]

Chemical Formula C₃₀H₂₂N₄O₂[2]

Molecular Weight 470.52 g/mol [3]

InChI Key DPLMXAYKJZOTKO-UHFFFAOYSA-N[2]

SMILES

CC(C)

(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=

NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5[3]

Table 2: Physicochemical Properties of ETP-46464

Property Value

Appearance A solid, white to light yellow powder.

Solubility
Soluble in DMSO (≥16.13 mg/mL); Insoluble in

water and ethanol.[3][4]

Storage Store at -20°C for long-term stability.[4]

Mechanism of Action and Signaling Pathways
ETP-46464 is a potent inhibitor of several kinases within the phosphatidylinositol 3-kinase-like

kinase (PIKK) family, with a particularly high affinity for ATR.[4] ATR is a critical regulator of the

DNA damage response (DDR), a network of pathways that sense, signal, and repair DNA

lesions.[4]

Upon DNA damage, particularly from replication stress, ATR is activated and phosphorylates a

cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[5] This signaling

cascade leads to cell cycle arrest, allowing time for DNA repair, and promotes the stability of

stalled replication forks.
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ETP-46464's inhibition of ATR abrogates these protective mechanisms.[3] In cancer cells,

which often exhibit high levels of replication stress due to oncogene activation, this inhibition

leads to the collapse of replication forks, the accumulation of DNA damage, and ultimately, cell

death.[3] This effect is particularly pronounced in p53-deficient cancer cells, as they lack a key

downstream effector of the DDR pathway, making them more reliant on ATR for survival.[3]

The inhibitory activity of ETP-46464 is not limited to ATR. It also demonstrates potent inhibition

of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK),

and to a lesser extent, phosphatidylinositol 3-kinase α (PI3Kα) and ATM.[3][6] This multi-

targeted profile may contribute to its overall cellular effects.

Table 3: In Vitro Kinase Inhibitory Activity of ETP-46464

Target Kinase IC₅₀ (nM)

mTOR 0.6[3][6]

ATR 14[3][6]

DNA-PK 36[3][6]

PI3Kα 170[3][6]

ATM 545[3][6]

Below is a diagram illustrating the central role of ATR in the DNA damage response and the

point of inhibition by ETP-46464.
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ATR Signaling Pathway and ETP-46464 Inhibition

Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with

ETP-46464.

In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of ETP-
46464 against a specific kinase.

Start

Prepare Reagents:
- Kinase

- Substrate
- ATP

- ETP-46464 dilutions

Set up kinase reaction in
96-well plate Incubate at 30°C Stop reaction Detect phosphorylation

(e.g., luminescence)
Analyze data and

calculate IC₅₀
End
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Click to download full resolution via product page

In Vitro Kinase Assay Workflow

Methodology:

Reagent Preparation:

Prepare a stock solution of ETP-46464 in 100% DMSO.

Perform serial dilutions of the ETP-46464 stock solution to achieve the desired

concentration range for testing.

Prepare a reaction buffer containing the purified kinase, its specific substrate, and ATP.

Reaction Setup:

In a 96-well plate, add the diluted ETP-46464 or DMSO (vehicle control) to the appropriate

wells.

Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to each well.

Incubation:

Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).

Reaction Termination and Detection:

Stop the reaction by adding a kinase detection reagent.

Measure the signal (e.g., luminescence) using a plate reader. The signal intensity is

inversely proportional to the kinase activity.

Data Analysis:

Plot the percentage of kinase inhibition against the logarithm of the ETP-46464
concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following

treatment with ETP-46464.
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Start

Seed cells in a 96-well plate

Add serial dilutions of ETP-46464

Incubate for 72 hours

Add MTS reagent to each well

Incubate for 2-4 hours

Measure absorbance at 490 nm

Analyze data and determine GI₅₀

End
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Cell Viability (MTS) Assay Workflow
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Methodology:

Cell Seeding:

Plate cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Compound Treatment:

Treat the cells with a range of concentrations of ETP-46464. Include a vehicle control

(DMSO).

Incubation:

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

MTS Addition and Incubation:

Add MTS reagent to each well.

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS

tetrazolium salt into a colored formazan product.

Absorbance Measurement:

Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell growth inhibition relative to the vehicle control.

Plot the percentage of growth inhibition against the drug concentration to determine the

GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Immunofluorescence for Phospho-Chk1 (Ser345)
This protocol allows for the visualization and quantification of ATR activity in cells by detecting

the phosphorylation of its downstream target, Chk1, at serine 345.
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Methodology:

Cell Culture and Treatment:

Grow cells on coverslips in a petri dish.

Induce DNA damage (e.g., using hydroxyurea or UV radiation) in the presence or absence

of ETP-46464 for a specified time.

Fixation and Permeabilization:

Fix the cells with 4% paraformaldehyde in PBS.

Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS.

Blocking and Antibody Incubation:

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

Incubate the cells with a primary antibody specific for phospho-Chk1 (Ser345).

Wash the cells with PBS.

Incubate with a fluorescently labeled secondary antibody.

Counterstaining and Mounting:

Counterstain the cell nuclei with DAPI.

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Imaging and Analysis:

Visualize the cells using a fluorescence microscope.

Quantify the fluorescence intensity of phospho-Chk1 staining in the nucleus to assess the

level of ATR activity.
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Conclusion
ETP-46464 is a valuable research tool for investigating the ATR signaling pathway and its role

in the DNA damage response. Its potent and relatively selective inhibitory activity makes it a

powerful probe for dissecting the cellular consequences of ATR inhibition. The synthetic lethal

relationship observed between ETP-46464 and p53 deficiency highlights a potential therapeutic

strategy for a significant subset of human cancers. The experimental protocols provided in this

guide offer a starting point for researchers to explore the multifaceted biological effects of this

compelling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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